molecular formula C15H14FN3OS B12624264 N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-59-6

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12624264
CAS No.: 917907-59-6
M. Wt: 303.4 g/mol
InChI Key: IYLJOAWQIYMIJK-UHFFFAOYSA-N
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Description

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorinated phenyl group, a thieno[2,3-d]pyrimidine core, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thieno[2,3-d]pyrimidine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a fluorinated phenyl group and a thieno[2,3-d]pyrimidine core.

Properties

CAS No.

917907-59-6

Molecular Formula

C15H14FN3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-fluoro-2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14FN3OS/c1-9(2)20-13-7-10(16)3-4-12(13)19-14-11-5-6-21-15(11)18-8-17-14/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IYLJOAWQIYMIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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